5-Bromoquinazoline-2,4-diamine
Overview
Description
5-Bromoquinazoline-2,4-diamine is a heterocyclic compound with the molecular formula C8H7BrN4. It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring.
Scientific Research Applications
5-Bromoquinazoline-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various quinazoline derivatives, which are important in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of biological pathways.
Medicine: Quinazoline derivatives, including this compound, have shown potential as anticancer, antiviral, and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
Target of Action
Quinazoline derivatives are known to interact with a variety of biological targets .
Mode of Action
Quinazoline derivatives are known to interact with their targets through various mechanisms, often leading to changes in cellular processes .
Biochemical Pathways
Quinazoline derivatives are known to influence a variety of biochemical pathways, depending on their specific structure and the biological target they interact with .
Pharmacokinetics
The compound’s pKb value is predicted to be 7.47 , which may influence its absorption and distribution in the body.
Result of Action
Quinazoline derivatives are known to have a broad range of medicinal activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can generally influence the action of chemical compounds .
Biochemical Analysis
Biochemical Properties
Quinazoline derivatives, to which 5-Bromoquinazoline-2,4-diamine belongs, have been reported to show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities .
Cellular Effects
Quinazoline derivatives have been evaluated as cytotoxic agents in cancer cell lines .
Molecular Mechanism
Quinazoline derivatives have been shown to have potential antibacterial activity, especially against methicillin-resistant Staphylococcus aureus (MRSA) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinazoline-2,4-diamine typically involves the reaction of 2-amino-6-nitrobenzonitrile with bromine under controlled conditions. The reaction proceeds through a series of steps, including nitration, reduction, and bromination, to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction pathways. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Bromoquinazoline-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline derivatives with different oxidation states.
Condensation Reactions: It can participate in condensation reactions to form larger heterocyclic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Condensation: Acidic or basic catalysts in the presence of suitable solvents.
Major Products: The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the nature of the substituents .
Comparison with Similar Compounds
Quinazoline: The parent compound, which serves as the core structure for various derivatives.
4-Aminoquinazoline: A similar compound with an amino group at the 4-position instead of the 2,4-diamine substitution.
6-Bromoquinazoline: Another brominated derivative with the bromine atom at the 6-position
Uniqueness: 5-Bromoquinazoline-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and amino groups allows for diverse chemical modifications and enhances its potential as a versatile building block in medicinal chemistry .
Properties
IUPAC Name |
5-bromoquinazoline-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H,(H4,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAVQJGHQXYNDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=NC(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152503 | |
Record name | 2,4-Quinazolinediamine, 5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119584-75-7 | |
Record name | 5-Bromo-2,4-quinazolinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119584-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Quinazolinediamine, 5-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Quinazolinediamine, 5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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